molecular formula C17H22N2O6S B2905516 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide CAS No. 2309343-83-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide

Cat. No.: B2905516
CAS No.: 2309343-83-5
M. Wt: 382.43
InChI Key: FJWNOXIAUITHHO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a tetrahydrothiophene ring, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the tetrahydrothiophene ring: This step involves the reaction of 1,3-dithiolane with ethylene oxide under basic conditions to form the tetrahydrothiophene ring.

    Coupling reactions: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the tetrahydrothiophene derivative using oxalyl chloride and a suitable base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The hydroxyl group in the tetrahydrothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or luminescence.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: This compound shares the benzo[d][1,3]dioxole moiety but differs in the amine substitution.

    5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-ethyl-3-(2-hydroxyethoxy)tetrahydrothiophene: Similar in structure but lacks the oxalamide linkage.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S/c20-4-5-25-17(3-6-26-10-17)9-19-16(22)15(21)18-8-12-1-2-13-14(7-12)24-11-23-13/h1-2,7,20H,3-6,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNOXIAUITHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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